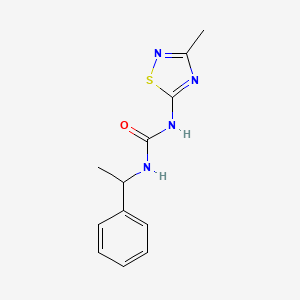
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea, also known as METU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Wissenschaftliche Forschungsanwendungen
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea has been found to have a wide range of scientific research applications. It has been studied for its potential use as an anticancer agent, with promising results in preclinical studies. N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea is not yet fully understood, but it is believed to involve the inhibition of specific enzymes and pathways within cells. N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea has been found to inhibit the activity of certain kinases, which play a key role in cell signaling and proliferation. This inhibition can lead to the induction of apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and increase the levels of acetylcholine in the brain. Additionally, N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea in lab experiments is its versatility. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for a variety of research applications. Additionally, the synthesis method for N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea is relatively simple and efficient, making it easy to produce in large quantities. However, one of the limitations of using N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea in lab experiments is its potential toxicity. While N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea has been found to be relatively non-toxic in vitro, more research is needed to determine its safety in vivo.
Zukünftige Richtungen
There are a number of future directions for research on N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea. One area of interest is its potential use as an anticancer agent. More preclinical studies are needed to determine its efficacy and safety in vivo. Additionally, more research is needed to determine the mechanism of action of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea, as well as its potential use in the treatment of neurodegenerative diseases. Finally, more studies are needed to determine the safety and toxicity of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea in vivo, in order to determine its potential for clinical use.
Synthesemethoden
The synthesis of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 1-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with urea to yield N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea. This method has been found to be efficient and reproducible, making it a popular choice for the synthesis of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea in scientific research.
Eigenschaften
IUPAC Name |
1-(3-methyl-1,2,4-thiadiazol-5-yl)-3-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-8(10-6-4-3-5-7-10)13-11(17)15-12-14-9(2)16-18-12/h3-8H,1-2H3,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWGKROSENTQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]butan-1-ol](/img/structure/B5901914.png)
![2-{1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}-4-methyl-1H-benzimidazole](/img/structure/B5901915.png)
![(1R,9aR)-1-({4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5901919.png)
![N-[4-({[2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)ethyl]amino}carbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5901930.png)
![2-fluoro-N-(3-{[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amino}-3-oxopropyl)benzamide](/img/structure/B5901936.png)
![1-{[(1R,9aR)-1-hydroxyoctahydro-2H-quinolizin-1-yl]methyl}piperidine-4-carboxamide](/img/structure/B5901940.png)
![N-[2-(2-methoxyphenoxy)-1-methylethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5901948.png)
![1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}methanamine](/img/structure/B5901950.png)
![N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]nicotinamide](/img/structure/B5901954.png)
![N-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5901957.png)
amino]methyl}-1-tert-butylpyrrolidin-2-one](/img/structure/B5901969.png)
![2-{3-[(4-benzoylpiperazin-1-yl)methyl]phenoxy}ethanol](/img/structure/B5901979.png)

![N-[1-(3-pyridinylmethyl)-4-piperidinyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinamine bis(trifluoroacetate)](/img/structure/B5901988.png)